"2-(2-oxocyclopentyl)acetic acid" CAS number 1460-38-4 details
"2-(2-oxocyclopentyl)acetic acid" CAS number 1460-38-4 details
An In-depth Technical Guide to 2-(2-oxocyclopentyl)acetic acid (CAS: 1460-38-4)
Introduction: A Versatile Keto Acid Building Block
2-(2-oxocyclopentyl)acetic acid, registered under CAS number 1460-38-4, is a bifunctional organic compound featuring both a ketone and a carboxylic acid moiety.[1][2][3] This structure makes it a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceutical agents and complex natural products. Its cyclopentanone ring is a common scaffold in biologically active molecules, and the acetic acid side chain provides a reactive handle for further molecular elaboration, such as amide bond formation or esterification. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safe handling protocols, designed to support professionals in its application.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. 2-(2-oxocyclopentyl)acetic acid is typically a white to cream-colored powder at room temperature.[2] Key identifiers and properties are summarized below.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value | Source(s) |
| CAS Number | 1460-38-4 | [2][3][4] |
| IUPAC Name | 2-(2-oxocyclopentyl)acetic acid | [2][5] |
| Molecular Formula | C₇H₁₀O₃ | [1][2][6] |
| Molecular Weight | 142.15 g/mol | [2][5] |
| Synonyms | 2-Oxocyclopentaneacetic acid, Cyclopentaneacetic acid, 2-oxo- | [1][3][7] |
| InChIKey | OLLLIBGOZUPLOK-UHFFFAOYSA-N | [2][5] |
| Canonical SMILES | C1CC(C(=O)C1)CC(=O)O | [1][5] |
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 47-51 °C | [1][3] |
| Boiling Point | 316.5 °C at 760 mmHg | [1] |
| 170-180 °C at 5 Torr | [3] | |
| Density | 1.21 g/cm³ (Predicted) | [1][3] |
| pKa | 4.36 ± 0.10 (Predicted) | [1][3] |
| Flash Point | 159.5 °C | [1] |
| Appearance | White to cream powder | [2] |
Part 2: Synthesis and Manufacturing
The synthesis of 2-(2-oxocyclopentyl)acetic acid is a multi-step process that leverages classic organic reactions. A common and industrially scalable approach begins with diethyl adipate, utilizing a "one-pot" method that involves intramolecular condensation, alkylation, and subsequent hydrolysis and decarboxylation.[8]
Conceptual Synthesis Workflow
The transformation from a linear diester to the target cyclic keto acid is an elegant demonstration of ring-forming and functional group manipulation strategies. The process is initiated by a Dieckmann condensation, an intramolecular Claisen condensation, to form the five-membered cyclopentanone ring. This is followed by alkylation at the alpha-position and finally hydrolysis to yield the desired product.
Caption: Generalized synthesis pathway for 2-(2-oxocyclopentyl)acetic acid.
Representative Synthesis Protocol
This protocol is a representative example based on established chemical literature, including methods for producing the precursor, ethyl 2-oxocyclopentylacetate.[8]
Objective: To synthesize 2-(2-oxocyclopentyl)acetic acid from diethyl adipate.
Step 1: Dieckmann Condensation & Alkylation
-
To a three-neck flask equipped with a mechanical stirrer and reflux condenser, add toluene and sodium metal. Heat the mixture to reflux to disperse the sodium into a fine sand-like suspension.
-
Cool the reaction vessel to approximately 85 °C.
-
Slowly add a solution of diethyl adipate mixed with a catalytic amount of absolute ethanol in toluene. Maintain the temperature and stir for several hours to facilitate the intramolecular condensation.
-
After the initial condensation, cool the reaction slightly and add an alkylating agent, such as ethyl chloroacetate, dropwise, ensuring the temperature does not exceed 100 °C. Stir at 85 °C for an additional 3 hours to complete the alkylation.
Step 2: Hydrolysis and Decarboxylation
-
After cooling the reaction mixture, carefully quench it with water.
-
Add a strong acid (e.g., HCl) or a strong base (e.g., KOH) to the mixture and heat to reflux. This step serves to hydrolyze both ester groups and promote the decarboxylation of the beta-keto ester intermediate.
-
Continue heating until gas evolution (CO₂) ceases, indicating the completion of decarboxylation.
Step 3: Workup and Purification
-
Cool the mixture to room temperature. If the reaction was performed under basic conditions, acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~1-2 to precipitate the carboxylic acid product.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-(2-oxocyclopentyl)acetic acid.
-
Further purification can be achieved by recrystallization from a suitable solvent system or by vacuum distillation.[3]
Part 3: Analytical Characterization and Quality Control
Confirming the identity and purity of 2-(2-oxocyclopentyl)acetic acid is critical. A combination of spectroscopic and chromatographic methods is typically employed.
Analytical Workflow Diagram
A standard quality control process ensures that the synthesized material meets the required specifications for downstream applications.
Caption: Standard quality control workflow for 2-(2-oxocyclopentyl)acetic acid.
Spectroscopic Profile
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. The spectrum for this molecule will exhibit characteristic absorption bands:
-
A broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.
-
A sharp, strong peak around 1740 cm⁻¹ for the C=O stretch of the cyclopentanone ketone.
-
Another strong peak around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid dimer.
-
C-H stretching bands will appear just below 3000 cm⁻¹.
FTIR data for 2-(2-oxocyclopentyl)acetic acid has been recorded and is available in public databases.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a complex multiplet pattern for the aliphatic protons on the cyclopentanone ring and the adjacent methylene group. A downfield, broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, typically above 10 ppm.
-
¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons (ketone and carboxylic acid) in the downfield region (>170 ppm). The remaining aliphatic carbons will appear in the upfield region of the spectrum.
-
-
Mass Spectrometry (MS): The exact mass of the molecule is 142.0630 g/mol .[1] Mass spectrometry will show a molecular ion peak corresponding to this mass, and fragmentation patterns can provide further structural confirmation. Predicted collision cross-section (CCS) values are available, which can aid in identification in ion mobility-mass spectrometry setups.[9]
Chromatographic and Titrimetric Purity
Purity is often assessed using Gas Chromatography (GC), with typical acceptance criteria being ≥96.0%.[2] Additionally, an aqueous acid-base titration can be used to determine the assay value, providing a quantitative measure of the carboxylic acid content.[2]
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-(2-oxocyclopentyl)acetic acid is essential to ensure personnel safety.
Table 3: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [3][5] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [3][5] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation | [3][5] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment:
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[12]
Storage
Store in a cool, dry place in a tightly sealed container.[13] Keep away from strong oxidizing agents and strong bases.
References
-
2-(2-oxocyclopentyl)acetic Acid - LookChem. [Link]
-
1460-38-4 | MFCD02093672 | 2-(2-Oxocyclopentyl)acetic acid - Ark Pharm. [Link]
-
2-(2-Oxocyclopentyl)acetic acid - Oakwood Chemical. [Link]
-
2-(2-oxocyclopentyl)acetic Acid | C7H10O3 - PubChem. [Link]
-
2-(2-Methyl-3-oxocyclopentyl)acetic acid | C8H12O3 - PubChem. [Link]
- CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google P
-
2-(2-oxocyclopentyl)acetic acid (C7H10O3) - PubChemLite. [Link]
-
2-(2-Oxocyclopentyl)acetic acid - CAS:1460-38-4 - Sunway Pharm Ltd. [Link]
-
Safety Data Sheet - American Elements. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
Sources
- 1. 2-(2-oxocyclopentyl)acetic Acid|lookchem [lookchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-OXO-CYCLOPENTANEACETIC ACID | 1460-38-4 [chemicalbook.com]
- 4. 1460-38-4 | MFCD02093672 | 2-(2-Oxocyclopentyl)acetic acid [aaronchem.com]
- 5. 2-(2-oxocyclopentyl)acetic Acid | C7H10O3 | CID 3569983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Oxocyclopentyl)acetic acid [oakwoodchemical.com]
- 7. parchem.com [parchem.com]
- 8. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 9. PubChemLite - 2-(2-oxocyclopentyl)acetic acid (C7H10O3) [pubchemlite.lcsb.uni.lu]
- 10. nano.pitt.edu [nano.pitt.edu]
- 11. aksci.com [aksci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. 1460-38-4|2-(2-Oxocyclopentyl)acetic acid|BLD Pharm [bldpharm.com]
